

Pyrrolo[2,3-c]pyridine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting

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Compound of Interest

Compound Name: 4-Methoxy-1*H*-pyrrolo[2,3-*c*]pyridin-7(6*H*)-one

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The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a privileged pharmacophore for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets for pyrrolo[2,3-c]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and experimental workflows.

Kinase Inhibitors: A Prominent Class of Pyrrolo[2,3-c]pyridine Derivatives

Kinases play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrrolo[2,3-c]pyridine scaffold has proven to be an excellent starting point for the design of inhibitors targeting a range of kinases.

Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS)

The Colony-Stimulating Factor 1 Receptor (FMS) is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.^[1] Its overexpression is linked to

various cancers and inflammatory conditions like rheumatoid arthritis.[\[1\]](#) Pyrrolo[3,2-c]pyridine derivatives have been investigated as potent FMS kinase inhibitors.[\[1\]](#)

Quantitative Data for FMS Kinase Inhibitors

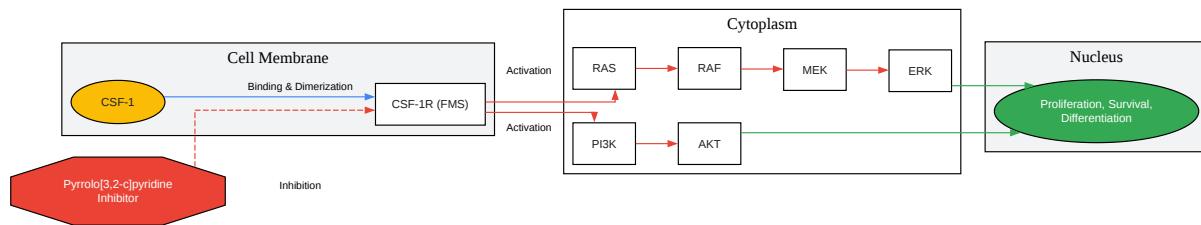
Compound ID	FMS Kinase IC50 (nM)	Cell-Based Assay (BMDM) IC50 (nM)	Reference
1e	60	-	[1]
1r	30	84	[1]
KIST101029 (Lead)	96	195	[1]

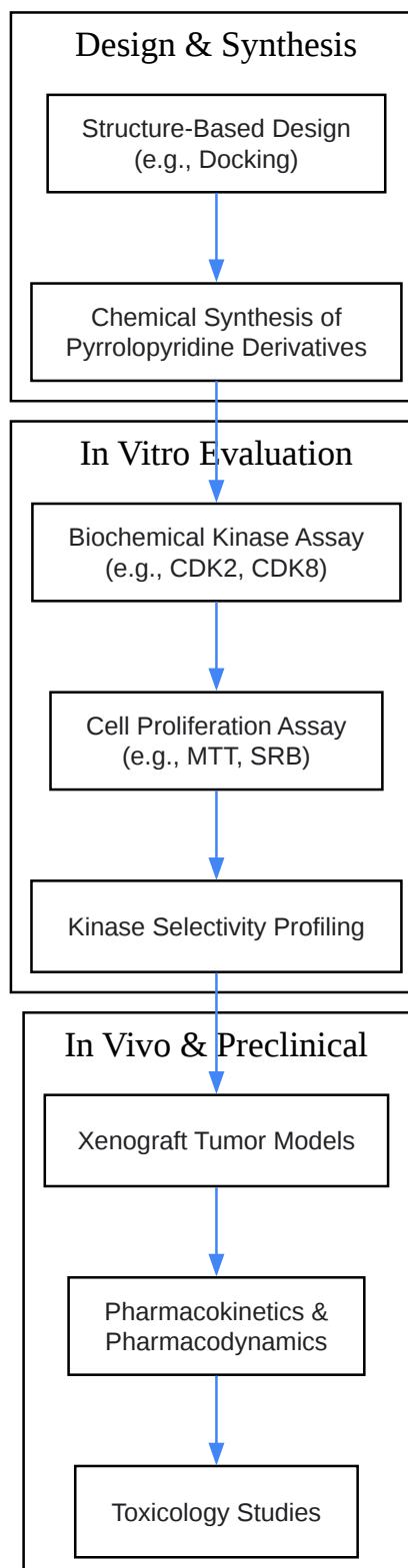
Experimental Protocol: FMS Kinase Inhibition Assay

A typical in vitro FMS kinase inhibition assay involves the use of a recombinant FMS kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The assay measures the transfer of a phosphate group from ATP to the substrate. The inhibitory activity of the test compounds is determined by quantifying the reduction in substrate phosphorylation. This is often achieved using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Signaling Pathway: CSF-1R (FMS) Signaling

The binding of CSF-1 to its receptor, FMS, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.



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References

- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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